3-Methylbenzo[c]isoxazole-4,7-dione CAS number and physicochemical properties
3-Methylbenzo[c]isoxazole-4,7-dione CAS number and physicochemical properties
An in-depth technical analysis of 3-methylbenzo[c]isoxazole-4,7-dione requires a fundamental understanding of its dual-natured architecture: an electron-deficient quinone system fused to a reactive isoxazole ring. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic pharmacophore capable of targeted nucleophilic functionalization and potent intracellular redox cycling.
This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with the 3-methylbenzo[c]isoxazole-4,7-dione scaffold and its commercially significant derivatives.
Structural Architecture and Physicochemical Profiling
The parent compound, 3-methylbenzo[c]isoxazole-4,7-dione (often cited under its synonymous nomenclature, 3-methyl-2,1-benzisoxazole-4,7-dione)[1], serves as a highly versatile building block in medicinal chemistry. The fusion of the isoxazole ring to the benzoquinone core fundamentally alters the electron density of the system. The isoxazole moiety acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the quinone ring, particularly at the C-5 position.
Because the parent scaffold is highly reactive, it is most frequently encountered in drug discovery as a functionalized derivative. A prime example is 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione (CAS 51485-59-7)[2], where the C-5 position has been stabilized via amination. Other notable derivatives include dual-functionalized analogs such as 3-amino-5-anilino-benzo[c]isoxazole-4,7-dione (CAS 51485-66-6)[3] and 3-(2-Dimethylamino-ethylamino)-5-phenylamino-benzo[c]isoxazole-4,7-dione (CAS 137058-47-0)[4].
Mechanistic Causality: Reactivity and Pharmacological Potential
The therapeutic value of the benzo[c]isoxazole-4,7-dione class is driven by two primary chemical mechanisms: Regioselective Michael Addition and Intracellular Redox Cycling .
Regioselective Michael Addition
The C-5 carbon of the quinone ring is highly susceptible to nucleophilic attack by primary and secondary amines. The transition state of this Michael addition is stabilized by the electron-withdrawing effect of the adjacent isoxazole nitrogen. Following the initial attack, the molecule temporarily becomes a hydroquinone derivative. However, under aerobic conditions, it spontaneously auto-oxidizes back to the thermodynamically stable quinone state, yielding the final 5-amino substituted product.
Workflow for the regioselective synthesis of 5-substituted benzo[c]isoxazole-4,7-diones.
Intracellular Redox Cycling
In biological systems, quinone pharmacophores act as potent generators of Reactive Oxygen Species (ROS). Cellular reductases (such as NQO1, often overexpressed in cancer cells) reduce the quinone to a semiquinone radical or a hydroquinone. These reduced species rapidly transfer electrons to molecular oxygen ( O2 ), generating superoxide radicals and hydrogen peroxide, while regenerating the parent quinone. This catalytic cycle amplifies oxidative stress, ultimately triggering cellular apoptosis.
Redox cycling mechanism of benzo[c]isoxazole-4,7-diones generating reactive oxygen species.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.
Protocol A: Regioselective Synthesis of 5-Arylamino Derivatives
Objective: Synthesize 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione from the parent scaffold[2].
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Preparation: Dissolve 1.0 equivalent of 3-methylbenzo[c]isoxazole-4,7-dione in absolute ethanol. Causality: Ethanol is selected as a protic solvent because it facilitates the crucial proton transfer steps during the addition-elimination mechanism without degrading the quinone.
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Nucleophilic Addition: Add 1.2 equivalents of 4-chloroaniline dropwise at room temperature. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the electrophilic scaffold, preventing complex purification issues later.
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Aerobic Stirring: Stir the reaction mixture open to the atmosphere for 4-6 hours. Causality: The initial Michael addition yields a hydroquinone intermediate. Atmospheric oxygen is required to auto-oxidize this intermediate back to the stable quinone product.
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Self-Validation System (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate using a 7:3 Hexane:Ethyl Acetate mobile phase. The parent quinone typically presents as a bright yellow/orange spot. As the reaction progresses, a new, deeper red/purple spot will appear at a lower Rf value (due to the increased polarity of the secondary amine). The complete disappearance of the yellow spot validates reaction completion.
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Isolation: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography to yield the pure product.
Protocol B: In Vitro ROS Generation Validation (DCFDA Assay)
Objective: Validate the redox cycling capability of the synthesized derivative in a cellular model.
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Cell Seeding: Seed target cancer cells (e.g., A549) in a 96-well black, clear-bottom plate and incubate overnight to allow adherence.
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Probe Loading: Pre-incubate the cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH probe intracellularly.
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Washing Step: Wash the wells twice with warm PBS. Causality: This critical step removes extracellular DCFDA. Failing to do so will result in extracellular auto-oxidation, creating false-positive background noise.
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Treatment: Treat the cells with 5 µM of the synthesized benzo[c]isoxazole-4,7-dione derivative.
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Self-Validation System (Controls): Always run a positive control (100 µM H2O2 ) and a negative control (DMSO vehicle). If the vehicle control exhibits a rapid spike in fluorescence, it indicates either poor washing technique or probe degradation. The assay is only valid if the vehicle baseline remains flat while the positive control spikes.
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Quantification: Measure fluorescence (Ex/Em = 485/535 nm) on a microplate reader over a 2-hour kinetic cycle. An exponential increase in fluorescence confirms the compound is actively redox cycling and generating ROS.
Quantitative Data Summary
The table below consolidates the physicochemical parameters of the core scaffold and its most prominent, commercially validated derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 3-Methylbenzo[c]isoxazole-4,7-dione | N/A (Parent) | C8H5NO3 | 163.13 | Core heterocyclic quinone scaffold |
| 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione | 51485-59-7 | C14H9ClN2O3 | 288.69 | C-5 halogenated arylamine substitution |
| 3-Amino-5-anilino-benzo[c]isoxazole-4,7-dione | 51485-66-6 | C13H9N3O3 | 255.23 | Dual amino functionalization (C-3, C-5) |
| 3-(2-Dimethylamino-ethylamino)-5-phenylamino-benzo[c]isoxazole-4,7-dione | 137058-47-0 | C17H18N4O3 | 326.35 | Aliphatic amine at C-3, arylamine at C-5 |
References
- Source: chemicalbook.
- Title: 3-(2-Dimethylamino-ethylamino)
- Source: molaid.
- Source: chemsynthesis.
